molecular formula C21H25N5O2 B096481 Niprofazone CAS No. 15387-10-7

Niprofazone

Cat. No. B096481
CAS RN: 15387-10-7
M. Wt: 379.5 g/mol
InChI Key: MZQAQBDIKUFBSF-UHFFFAOYSA-N
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Description

Niprofazone is an anti-inflammatory analgesic . It is a bioactive chemical .


Molecular Structure Analysis

Niprofazone has a chemical formula of C21H25N5O2 . It contains a total of 55 bonds; 30 non-H bonds, 15 multiple bonds, 6 rotatable bonds, 3 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 secondary amide (aromatic), 1 tertiary amine (aliphatic), and 1 N hydrazine .

Scientific Research Applications

  • Pharmacogenetics Research Network :

    • This study highlights the efforts of the NIH Pharmacogenetics Research Network in correlating drug response with genetic variation, covering various drugs used to treat medical disorders like asthma, depression, cardiovascular disease, addiction, and cancer (Giacomini et al., 2007).
  • Quality Assurance in Non-interventional Studies :

    • Discusses the importance of high scientific, methodological, and organisational standards in non-interventional studies (NIS) for drug research, emphasizing the need for proper study design and data analysis (Theobald et al., 2009).
  • Translational Science in Healthcare :

    • Explores the role of translational science in healthcare, focusing on bringing intellectual property developed in academic settings into the commercial marketplace for practical healthcare applications (Mace & Ryan, 2012).
  • Discovery and Characterization of GSK256073 :

    • This study details the discovery of GSK256073, a potent agonist for a specific receptor, highlighting the process of identifying compounds that maintain therapeutic effects but minimize side effects (Sprecher et al., 2015).
  • Assessment of Novel Nitrofuranylamides as Anti-Tuberculosis Agents :

    • Investigates the antimicrobial properties of nitrofuranylamides (NFAs) against tuberculosis, offering insights into the evaluation of new compounds for antimycobacterial therapy (Hurdle et al., 2008).

properties

IUPAC Name

N-[[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-propan-2-ylamino]methyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-15(2)25(14-23-20(27)17-9-8-12-22-13-17)19-16(3)24(4)26(21(19)28)18-10-6-5-7-11-18/h5-13,15H,14H2,1-4H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQAQBDIKUFBSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(CNC(=O)C3=CN=CC=C3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20165468
Record name Niprofazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20165468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Niprofazone

CAS RN

15387-10-7
Record name Niprofazone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015387107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Niprofazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20165468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NIPROFAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A995E1KA6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
IKM Morton - 1999 - Springer
administered as its prodrug. mycophenolate moretil. It has antimetabolite cytotoxic properties. and shows experimental activity as an ANTICANCER and ANTIVIRAL AGENT. It may be …
Number of citations: 0 link.springer.com
World Health Organization - 2013 - apps.who.int
The document" The Use of Common Stems in the Selection of INNs" is intended primarily for persons and companies applying to the WHO INN Programme for the selection of an INN …
Number of citations: 32 apps.who.int
IKM Morton - 1999 - Springer
used as an ANTIHYPERTENSIVE. quingestanol [BAN. INN](quingestanol acetate [USAN]; W 4540) is a synthetic steroid PROGESTOGEN. formerly used as an oral and postcoital …
Number of citations: 0 link.springer.com
World Health Organization - 2004 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

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